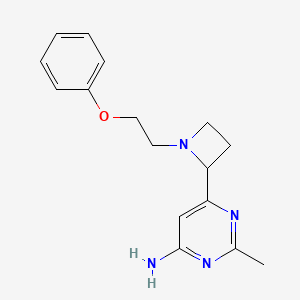

2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine

Description

2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, an amino group at position 4, and a 1-(2-phenoxyethyl)azetidin-2-yl moiety at position 4. This compound is classified as a tertiary amine and is marketed by CymitQuimica for research applications .

Properties

IUPAC Name |

2-methyl-6-[1-(2-phenoxyethyl)azetidin-2-yl]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-12-18-14(11-16(17)19-12)15-7-8-20(15)9-10-21-13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSQTOUUXSTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2CCN2CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with an azetidine precursor.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or azetidine rings.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.

Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone (9c)

1-((S)-1-((R)-1-phenylethyl)azetidin-2-yl)heptan-1-one (10b)

- Structure : Features a longer alkyl chain (heptan-1-one) attached to the azetidine ring.

- Synthesis : Synthesized from oxazolidine intermediates, highlighting the versatility of azetidine-containing scaffolds .

- Key Differences: The extended hydrophobic chain may enhance membrane permeability but reduce solubility compared to the phenoxyethyl group in the target compound .

Pyrimidine-Based Analogues

4-Methyl-6-pyridin-4-ylpyrimidin-2-amine

2-Methyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine

- Structure : Substituted with a thiophenmethyl group at position 5.

- Physicochemical Properties: The sulfur atom in the thiophene ring introduces distinct electronic effects compared to the oxygen in the phenoxyethyl group of the target compound .

- Biological Relevance : Thiophene derivatives often exhibit enhanced metabolic stability but may reduce aqueous solubility .

N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine (66)

2-Phenoxyethyl 4-hydroxybenzoate

Biological Activity

2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, pharmacokinetics, and toxicity profiles.

Structural Overview

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- CAS Number : 1380944-90-0

The biological activity of 2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine primarily involves its interaction with various biological targets. Research indicates that this compound exhibits significant inhibitory effects on certain enzymes and receptors:

- Inhibition of Cytochrome P450 : Studies have shown that this compound does not inhibit cytochrome P450 enzymes at concentrations greater than 10 μM, indicating a favorable profile for drug metabolism .

- Antiviral Activity : The compound has demonstrated antiviral properties against influenza viruses, including both Oseltamivir-sensitive and resistant strains. It was effective in reducing viral loads in infected models, showcasing its potential as an antiviral agent .

- Cancer Cell Proliferation : In vitro studies revealed that the compound inhibits the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The compound exhibited an IC50 value of 0.126 μM, indicating potent anti-cancer activity while sparing non-cancerous cells (MCF10A) by a factor of nearly 20 .

Pharmacokinetics

The pharmacokinetic profile of 2-Methyl-6-(1-(2-phenoxyethyl)azetidin-2-yl)pyrimidin-4-amine has been assessed through various studies:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Half-life (t1/2) | >12 hours |

These results suggest that the compound has a reasonable oral bioavailability and a moderate clearance rate, making it suitable for further development as a therapeutic agent .

Toxicity Profile

Toxicity studies conducted on Kunming mice have indicated that the compound is well-tolerated at high doses (up to 2000 mg/kg), showing no acute toxicity signs . Additionally, subacute toxicity studies demonstrated a favorable safety profile with daily doses of up to 40 mg/kg .

Case Studies and Research Findings

Recent research highlights the potential applications of this compound in treating viral infections and cancers:

- Antiviral Efficacy : In vivo studies showed that administration of the compound led to significant reductions in viral loads in the lungs of infected mice, suggesting direct effects on viral replication .

- Cancer Treatment : The compound's ability to inhibit metastasis in TNBC models was noted as particularly promising. It outperformed known treatments like TAE226 in inhibiting lung metastasis .

- Selectivity Index : The selectivity index for cancer cell lines compared to normal cells indicates a strong therapeutic window, which is crucial for minimizing side effects during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.